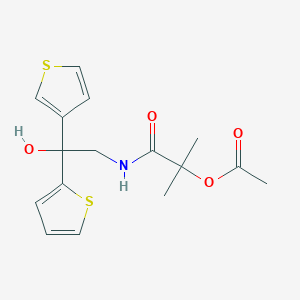

1-((2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a complex organic compound featuring a unique structure with multiple functional groups. This compound includes thiophene rings, a hydroxy group, an amino group, and an acetate ester, making it a versatile molecule in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate typically involves multi-step organic synthesis:

Formation of the Intermediate: The initial step involves the preparation of the intermediate compound, 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethanol. This can be achieved through the reaction of thiophene derivatives with ethylene oxide under controlled conditions.

Amination: The intermediate is then subjected to amination using a suitable amine, such as methylamine, to form the amino alcohol.

Acetylation: The final step involves the acetylation of the amino alcohol using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield the desired acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the stoichiometry of reactants. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

1-((2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate can undergo various chemical reactions:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

Reduction: The carbonyl group in the acetate ester can be reduced to an alcohol using reducing agents such as LiAlH₄ (Lithium aluminium hydride).

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, KMnO₄, or CrO₃ in acidic medium.

Reduction: LiAlH₄, NaBH₄ (Sodium borohydride).

Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of substituted amines or amides.

Applications De Recherche Scientifique

The compound features a complex structure that includes thiophene rings, which are known for their electronic properties and potential biological activity. The presence of hydroxyl and amino groups enhances its solubility and reactivity, making it suitable for various applications.

Medicinal Chemistry

The compound's structure suggests potential applications in drug development due to its bioactive components. Research has indicated that derivatives of thiophene exhibit:

- Antioxidant Activity : Studies have shown that similar thiophene derivatives possess significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

- Antibacterial Activity : The compound's structural analogs have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting that this compound may also exhibit similar antibacterial properties .

Materials Science

Thiophene derivatives are often utilized in the development of organic semiconductors and photovoltaic materials due to their favorable electronic properties. The compound could be explored in:

- Organic Electronics : Its ability to form conductive polymers may allow for applications in organic light-emitting diodes (OLEDs) and organic solar cells.

Biochemistry

The unique functional groups present in the compound allow for potential interactions with biological macromolecules, which can be investigated for:

- Enzyme Inhibition : The compound may serve as a lead structure for designing inhibitors targeting specific enzymes involved in metabolic pathways or disease processes.

Computational Chemistry

Density Functional Theory (DFT) studies can provide insights into the electronic properties of this compound, aiding in the understanding of its reactivity and interaction with biological targets. Such computational studies have been successfully applied to similar compounds to predict their behavior in biological systems .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of thiophene derivatives using the ABTS method, where certain derivatives exhibited up to 62% inhibition compared to ascorbic acid . This suggests that the compound may possess similar antioxidant capabilities.

Case Study 2: Antibacterial Screening

Research on thiophene carboxamide derivatives showed promising antibacterial activity against pathogenic bacteria. The methodologies used included disk diffusion and minimum inhibitory concentration (MIC) assays, which could be adapted to study this compound's effects .

Case Study 3: DFT Analysis

A DFT investigation into related thiophene compounds revealed insights into their electronic structure, indicating potential for further development as pharmaceutical agents or materials for electronic applications .

Mécanisme D'action

The mechanism of action of 1-((2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene rings could facilitate π-π stacking interactions, while the hydroxy and amino groups might form hydrogen bonds with biological macromolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene-2-carboxylic acid: A simpler thiophene derivative used in various chemical syntheses.

2-Amino-3-(thiophen-2-yl)propanoic acid: An amino acid derivative with a thiophene ring.

Thiophene-3-acetic acid: Another thiophene-containing compound with different functional groups.

Uniqueness

1-((2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its dual thiophene rings provide distinct electronic properties, making it stand out among similar compounds.

Activité Biologique

The compound 1-((2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity by examining relevant studies, synthesizing findings, and presenting data tables for clarity.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes thiophene rings, which are known for their diverse biological activities. The molecular formula is C15H17NO3S2 with a molecular weight of approximately 325.43 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Preliminary studies have indicated that compounds containing thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

-

Anti-inflammatory Effects

- The compound's structure suggests potential inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is associated with inflammatory processes. Research indicates that compounds with similar structural features have been developed as selective COX-II inhibitors, showing promise in reducing inflammation without the gastrointestinal side effects typical of non-selective NSAIDs .

-

Anticancer Properties

- Studies on related compounds have demonstrated cytotoxic effects against cancer cell lines. For example, certain thiophene derivatives have been noted for their ability to induce apoptosis in human cancer cells, suggesting that this compound may also possess anticancer properties.

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus | |

| Effective against E. coli | ||

| Anti-inflammatory | Inhibits COX-II | |

| Anticancer | Induces apoptosis in cancer cells |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of thiophene-based compounds revealed that derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against common pathogens. This suggests a potential application in developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory mechanisms of COX-II inhibitors demonstrated that compounds structurally related to our compound significantly reduced inflammatory markers in animal models of arthritis. This highlights the therapeutic potential of such compounds in treating inflammatory diseases.

Research Findings

Recent investigations into the synthesis and biological evaluation of thiophene derivatives have yielded promising results:

- Synthesis Techniques : Various synthetic pathways have been explored to optimize yields and enhance biological activity. Techniques such as asymmetric synthesis and chiral auxiliary methods have been employed to create more potent derivatives.

- In Vivo Studies : Animal models have shown that these compounds can significantly reduce inflammation and pain, indicating their potential as therapeutic agents.

Propriétés

IUPAC Name |

[1-[(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)amino]-2-methyl-1-oxopropan-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S2/c1-11(18)21-15(2,3)14(19)17-10-16(20,12-6-8-22-9-12)13-5-4-7-23-13/h4-9,20H,10H2,1-3H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZHJBJUOHGEJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)NCC(C1=CSC=C1)(C2=CC=CS2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.